

Application Notes and Protocols for Compound 189 (NSI-189) in Mice

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Compound of Interest

Compound Name: *Anti-osteoporosis agent-5*

Cat. No.: *B5738034*

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Introduction

Compound 189, also known as NSI-189 or Amdiglurax, is an experimental neurogenic compound that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders.^[1] Unlike traditional antidepressants that primarily modulate neurotransmitter levels, NSI-189 is a benzylpiperazine-aminopyridine that promotes neurogenesis in the hippocampus, a brain region critical for memory and mood regulation.^{[1][2]} Preclinical studies in murine models have demonstrated its ability to increase hippocampal volume and cell proliferation, suggesting its potential to address the underlying pathophysiology of conditions associated with hippocampal atrophy.^{[2][3]}

These application notes provide a comprehensive overview of the dosage and administration of Compound 189 in mice, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing *in vivo* studies to investigate the efficacy and mechanisms of this compound.

Data Presentation

Table 1: Summary of Oral Administration Dosage and Effects in Mice

Mouse Strain	Dosage (mg/kg)	Administration Route	Frequency and Duration	Vehicle	Observed Effects	Reference
C57BL/6J	3, 10, 30	Oral Gavage	Once daily for 28 days	Not specified	Dose-dependent increase in hippocampal cell proliferation and volume. Significant increase in cell proliferation at 30 mg/kg. Significant increase in hippocampal volume at 10 and 30 mg/kg.	[3]
Unspecified	Not specified	Oral	Daily for 28 days	Not specified	Behavioral efficacy in a mouse model of depression. Increased neurogenesis in the dentate gyrus and increased hippocampal volume.	[4]

Table 2: Summary of Administration in Rodent Models (for reference)

Animal Model	Dosage (mg/kg)	Administration Route	Frequency and Duration	Vehicle	Observed Effects	Reference
Long-Evans Rats	30	Oral Gavage	Daily for 4 weeks	Sterile Saline	Improved cognitive performance, increased neurogenesis, and decreased activated microglia following cranial irradiation.	[2][5]
Sprague-Dawley Rats	30	Oral Gavage	Daily for 12 weeks	0.03N HCl in deionized water	Amelioration of stroke-induced motor and neurologic deficits.	
ZDF Rats (Type 2 Diabetes)	30	Oral Gavage	Daily for 16 weeks	0.2 N HCl in distilled water (10/90 v/v, pH 4-5)	Reversal of deficits in memory.	[6]

Note: While specific pharmacokinetic data for NSI-189 in mice (Cmax, Tmax, bioavailability) is not readily available in the reviewed literature, a phase 1B study in humans reported a half-life of 17.4–20.5 hours following oral administration.[4][7]

Experimental Protocols

Protocol 1: Oral Gavage Administration for Efficacy Studies in Mice

This protocol is based on methodologies reported in studies assessing the neurogenic and behavioral effects of NSI-189 in mice.[3][4]

1. Materials:

- Compound 189 (NSI-189) phosphate
- Vehicle (e.g., Sterile Saline)
- Gavage needles (18-22 gauge with a ball tip is recommended for adult mice)
- Syringes (1 ml)
- Animal scale

2. Compound Preparation:

- Calculate the required amount of NSI-189 based on the desired dose (e.g., 10 mg/kg or 30 mg/kg) and the number and weight of the mice.
- Prepare the vehicle. While some studies in rats have used sterile saline or dilute HCl, it is recommended to determine the optimal vehicle for NSI-189's solubility and stability. For initial studies, sterile saline is a reasonable starting point.
- Dissolve the NSI-189 in the vehicle to the desired stock concentration. Ensure the solution is homogenous. A study in rats prepared a 1x solution at 15 mg/ml in sterile saline.[5]

3. Administration Procedure:

- Weigh each mouse to determine the precise volume of the NSI-189 solution to be administered. The dosing volume should be calculated based on the animal's body weight (a common volume is 5-10 ml/kg).

- Gently restrain the mouse.
- Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib.
- Carefully insert the gavage needle into the esophagus. Do not force the needle.
- Slowly administer the calculated volume of the NSI-189 solution.
- Gently remove the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress.
- Administer the treatment as per the planned schedule (e.g., once daily for 28 days).[\[3\]](#)

Protocol 2: Intraperitoneal (IP) Injection

Note: The reviewed scientific literature did not provide specific protocols for the intraperitoneal administration of Compound 189 (NSI-189) in mice. Researchers wishing to use this route of administration should conduct preliminary studies to determine appropriate vehicles, dosages, and potential toxicity. General guidelines for IP injections in mice should be followed, including using a sterile technique and an appropriate injection volume (typically up to 10 ml/kg).

Protocol 3: Experimental Workflow for Assessing Neurogenesis

This protocol outlines a typical workflow for evaluating the neurogenic effects of NSI-189 in mice, incorporating BrdU labeling to identify newly proliferated cells.

1. Animal Model and Treatment:

- Select the appropriate mouse strain (e.g., C57BL/6J).[\[3\]](#)
- Acclimatize animals before starting the experiment.
- Administer NSI-189 or vehicle control via oral gavage daily for the desired duration (e.g., 28 days).[\[3\]](#)

2. BrdU Administration:

- To label dividing cells, administer Bromodeoxyuridine (BrdU) via intraperitoneal injection at a specified time point during the NSI-189 treatment period. A common approach is to administer BrdU for several consecutive days towards the end of the treatment period.

3. Tissue Collection and Processing:

- At the end of the study, euthanize the mice according to approved protocols.
- Perfusion the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
- Harvest the brains and post-fix them in the same fixative.
- Cryoprotect the brains in a sucrose solution.
- Section the brains, particularly the hippocampus, using a cryostat or vibratome.

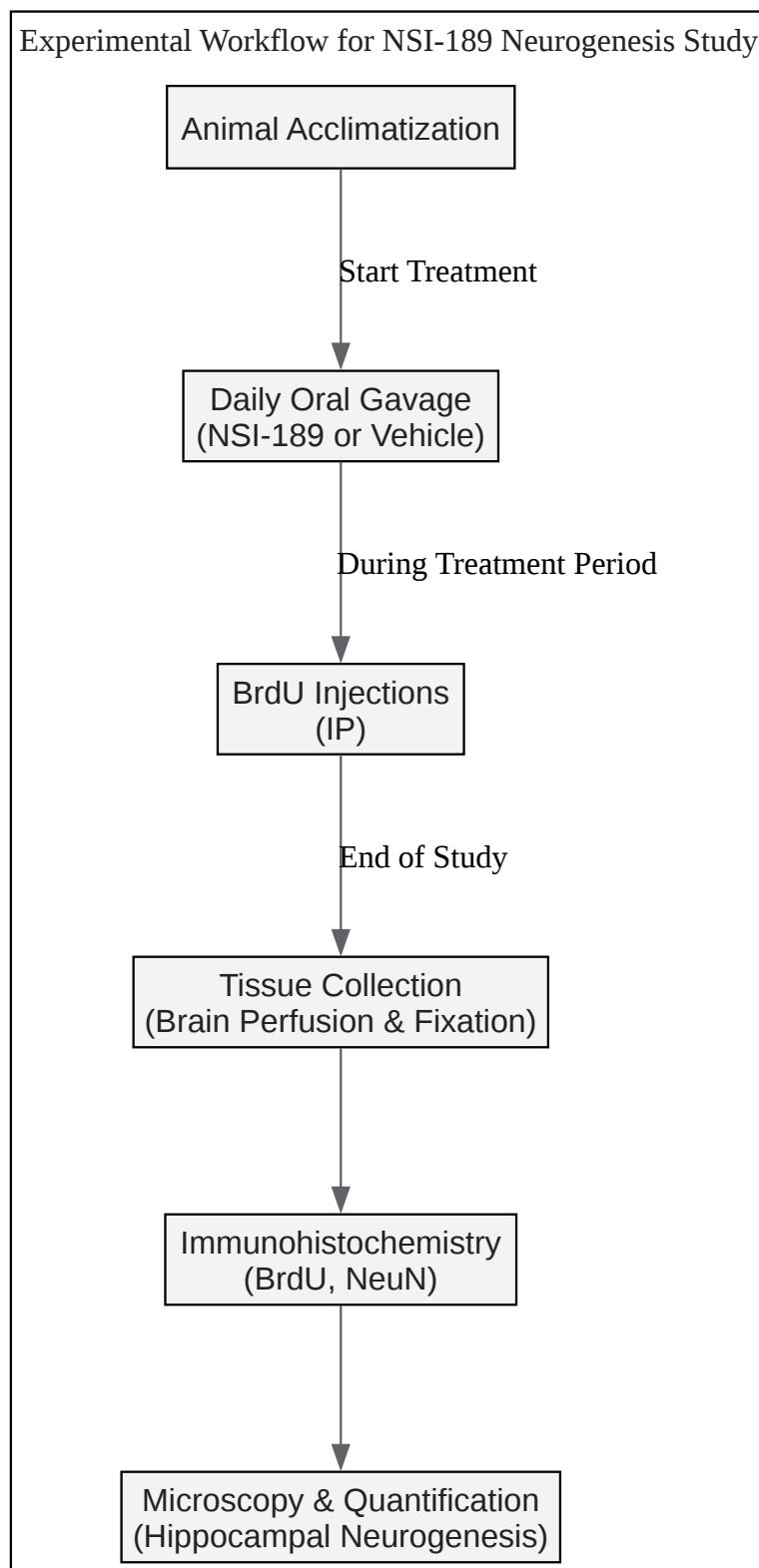
4. Immunohistochemistry:

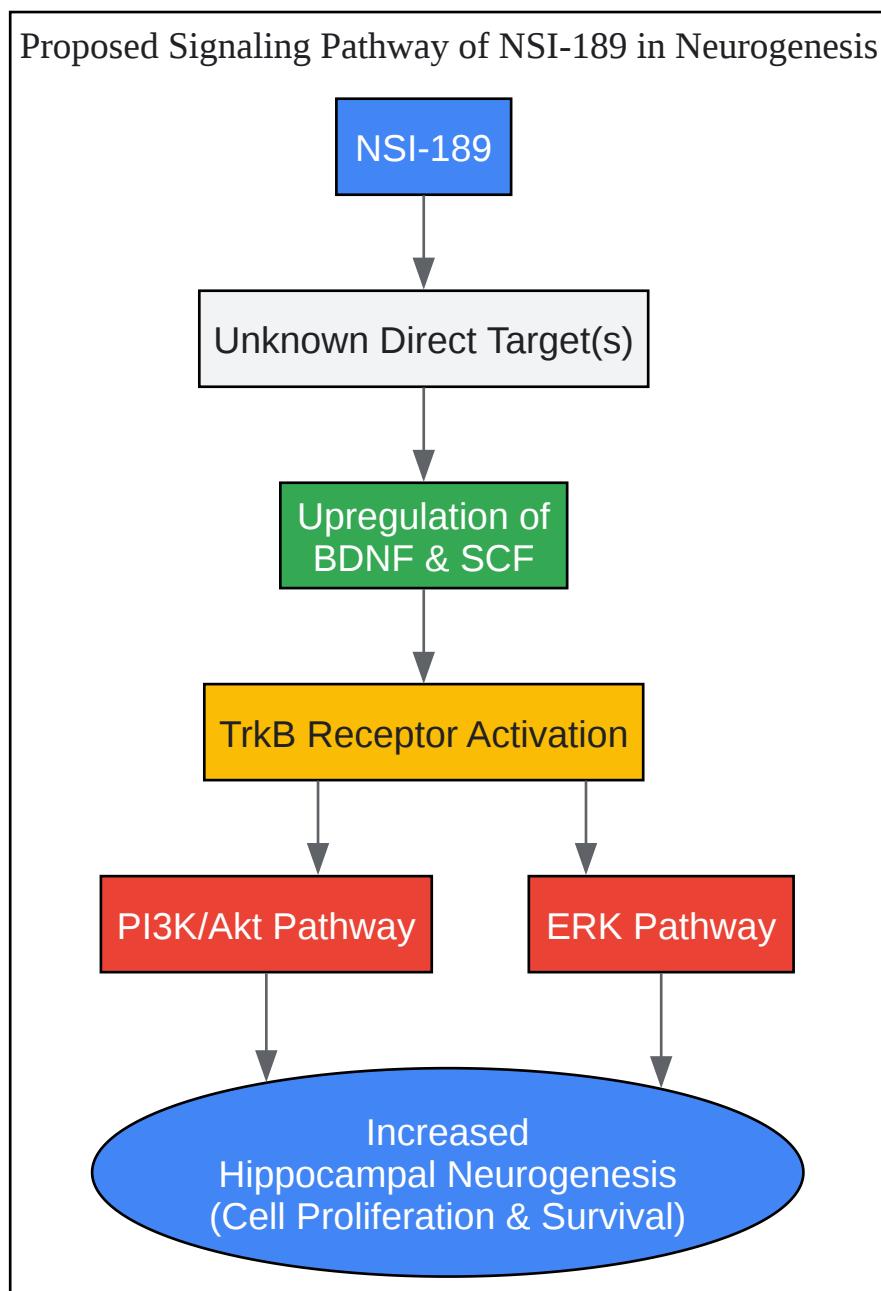
- Perform immunohistochemical staining on the brain sections.
- Use primary antibodies against BrdU to detect newly synthesized DNA in proliferating cells.
- Use primary antibodies against neuronal markers (e.g., NeuN) to identify mature neurons.
- Use fluorescently labeled secondary antibodies to visualize the primary antibodies.

5. Microscopy and Analysis:

- Image the stained sections using a fluorescence or confocal microscope.
- Quantify the number of BrdU-positive cells and the number of BrdU/NeuN double-positive cells in the dentate gyrus of the hippocampus to assess cell proliferation and neurogenesis, respectively.

Visualizations





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